molecular formula C5H7F3O3 B1611659 Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate CAS No. 337-16-6

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Cat. No. B1611659
CAS RN: 337-16-6
M. Wt: 172.1 g/mol
InChI Key: JQIVIJNGOXXHPV-UHFFFAOYSA-N
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Description

“Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate” is a chemical compound with the molecular formula C5H7F3O3 . It has a molecular weight of 172.1 .


Synthesis Analysis

The synthesis of similar compounds like “3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester” has been reported . It can be synthesized using hexafluoropropene-1,2-oxide (HFPO) as a starting material .


Molecular Structure Analysis

The molecular structure of “Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate” consists of a methyl group (CH3), a trifluoro group (CF3), a hydroxy group (OH), and a propanoate group (C2H5COO) .


Chemical Reactions Analysis

“Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate” can react with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals .


Physical And Chemical Properties Analysis

“Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate” has a predicted boiling point of 209.7±35.0 °C and a predicted density of 1.560±0.06 g/cm3 . Its pKa is predicted to be 7.59±0.29 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Baylis-Hillman Reaction : Facilitates one-pot stereoselective synthesis of related compounds, demonstrating its utility in organic synthesis processes (Basavaiah, Padmaja, & Satyanarayana, 2000).
  • Improved Preparation Methods : Optimization for laboratory-scale preparation starting from hexafluoropropene-1,2-oxide showcases advancements in the synthesis of fluorinated compounds (Dolenský, Kvíčala, Palecek, & Paleta, 2002).
  • Catalyzed Rearrangements : Involvement in bismuth triflate-catalyzed rearrangements, indicating its versatility in organic transformation processes (Ollevier & Mwene-Mbeja, 2008).

Molecular Modeling and Experimental Studies

  • Thermodynamic and Transport Properties : Studies on pyridinium-based ionic liquids, demonstrating the compound's relevance in understanding molecular dynamics and properties (Cadena, Zhao, Snurr, & Maginn, 2006).

Analytical and Synthetic Applications

  • Synthetic Applications : Facilitates the synthesis of novel compounds with potential antifungal activity, illustrating its role in the development of new antifungal agents (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
  • Catalysis in Organic Synthesis : Plays a role in the trifluoromethanesulfonic acid-catalyzed alkylation of arenes, showcasing its utility in organic synthesis to produce α-hydroxy-β-arylpropanoate derivatives (Linares-Palomino, Prakash, & Olah, 2005).

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIVIJNGOXXHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538990
Record name Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

CAS RN

337-16-6
Record name Methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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